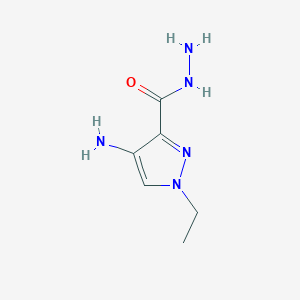

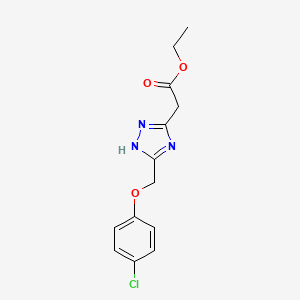

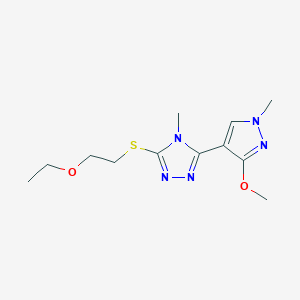

![molecular formula C16H19FN2O B2515017 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one CAS No. 727366-19-0](/img/structure/B2515017.png)

3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their roles in various pharmacological activities, including antidepressant and antianxiety properties, as well as their ability to interact with different receptors in the brain . The presence of a fluorophenyl group suggests potential for increased binding affinity and selectivity due to the electron-withdrawing nature of the fluorine atom, which can influence the molecular interactions with biological targets.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors. For instance, compounds with a furan moiety can be synthesized through Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction to introduce the piperazine group . Similarly, the synthesis of fluorophenyl piperazine derivatives can be achieved through electrophilic fluorination of a precursor, as demonstrated in the synthesis of a compound intended to image dopamine D4 receptors . The introduction of the fluorine atom can be a critical step in the synthesis, as it often requires specific conditions and reagents to achieve the desired specificity and radioactivity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods provide detailed information about the functional groups, the molecular framework, and the electronic environment within the molecule . X-ray crystallography is another powerful tool used to determine the precise three-dimensional arrangement of atoms in a crystal, revealing intermolecular interactions such as hydrogen bonding and stacking interactions that can influence the compound's stability and reactivity .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on their functional groups and the reaction conditions. For example, the presence of a furan moiety can participate in reactions typical of aromatic compounds, such as electrophilic substitution . The fluorophenyl group can also influence the reactivity of the molecule, as fluorine can affect the electron density distribution and thus the reactivity of adjacent functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and thermal stability, are crucial for their practical application in medicinal chemistry. These properties are often determined using techniques like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) . The crystallographic studies provide insights into the solid-state properties, including lattice parameters and space group, which are important for understanding the material's behavior under different conditions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Piperazine derivatives, including those structurally related to 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one, are widely recognized for their versatility in drug design and pharmacological applications. These compounds serve as critical pharmacophoric elements in the development of a broad range of therapeutic agents due to their ability to interact with various biological targets. For instance, research highlights the significant role of arylalkyl substituents in enhancing the potency and selectivity of compounds targeting D2-like receptors, a characteristic relevant to antipsychotic agents (Sikazwe et al., 2009). This underscores the potential of structurally analogous compounds in the treatment of neuropsychiatric disorders.

Pharmacological Insights

The pharmacological diversity of piperazine derivatives is further exemplified by their application across various therapeutic domains, from antimicrobial to CNS agents. Piperazine-based compounds have been identified for their anti-mycobacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis (Girase et al., 2020). Additionally, certain piperazine derivatives are explored for their potential in DNA interaction and as radioprotectors, highlighting the breadth of their utility in medicinal chemistry and drug development (Issar & Kakkar, 2013).

Emerging Therapeutic Areas

Recent patents and synthetic methodologies underscore the ongoing exploration and innovation in the realm of piperazine derivatives for therapeutic use. Innovations in molecular design have led to compounds with activities ranging from anticancer to antiviral, showcasing the adaptability and significance of the piperazine scaffold in addressing diverse health challenges (Rathi et al., 2016). The development of compounds like Macozinone for tuberculosis treatment further exemplifies the potential of piperazine derivatives in yielding novel therapeutic agents (Makarov & Mikušová, 2020).

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound this compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This interaction results in changes in the uptake of nucleosides, affecting the function of the ENTs .

Biochemical Pathways

The inhibition of ENTs by this compound affects the nucleotide synthesis pathway. This can have downstream effects on various cellular processes that rely on nucleotides, including DNA replication and repair, RNA transcription, and protein synthesis .

Pharmacokinetics

The presence of the piperazine ring and polar nitrogen atoms in the compound could enhance favorable interaction with macromolecules, which could have a significant impact on its pharmacokinetics and pharmacodynamics .

Result of Action

The result of the action of this compound is the inhibition of ENTs, leading to changes in nucleotide synthesis and other cellular processes. This can have various molecular and cellular effects, depending on the specific cell type and physiological context .

Biochemical Analysis

Biochemical Properties

The compound 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has shown more selectivity to ENT2 than to ENT1 .

Cellular Effects

In cellular models, this compound has been observed to inhibit ENTs . This inhibition could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound acts as an inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

properties

IUPAC Name |

3-[4-(2-fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O/c17-15-6-1-2-7-16(15)19-10-8-18(9-11-19)13-4-3-5-14(20)12-13/h1-2,6-7,12H,3-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLHEHFPPPTCCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

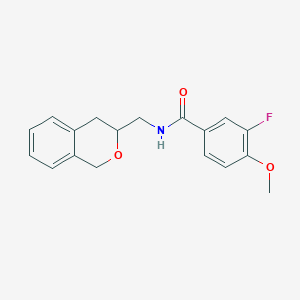

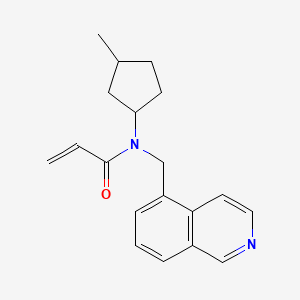

![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)

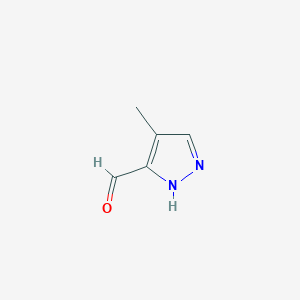

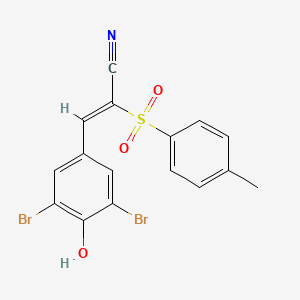

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)

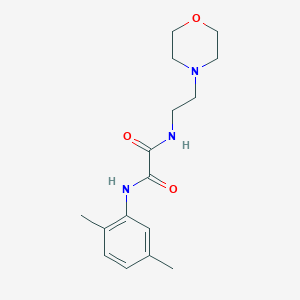

![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)

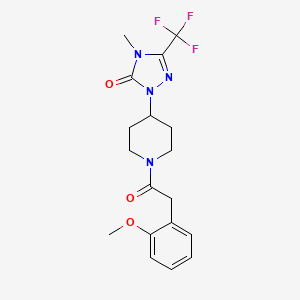

![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)

![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)